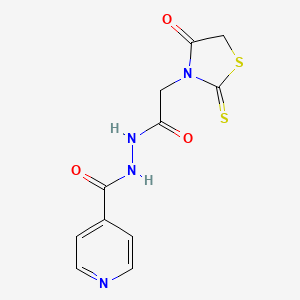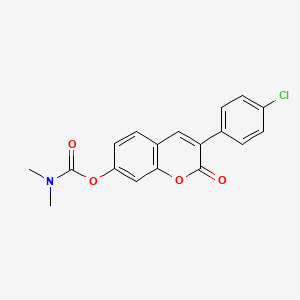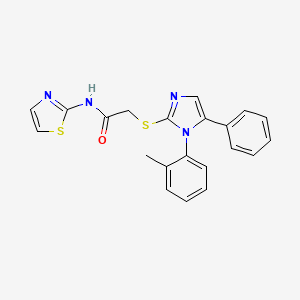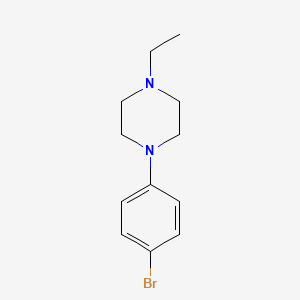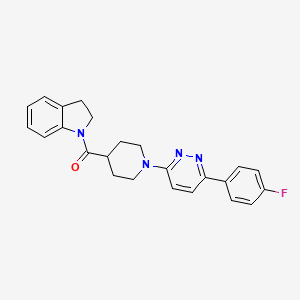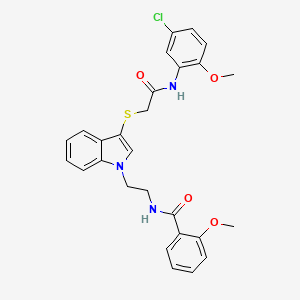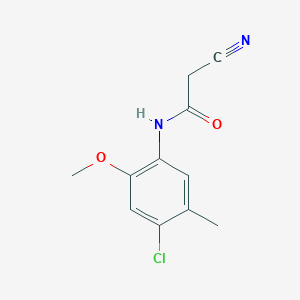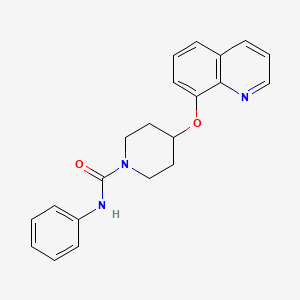![molecular formula C19H15F3N4O2 B2354309 2-({1-[6-(三氟甲基)吡啶-3-羰基]吡咯烷-3-基}氧基)喹喔啉 CAS No. 2097894-71-6](/img/structure/B2354309.png)
2-({1-[6-(三氟甲基)吡啶-3-羰基]吡咯烷-3-基}氧基)喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品
合成与应用: TFMP 衍生物在农用化学品行业中被广泛用于保护作物免受害虫侵害 . 氟原子独特的理化性质与吡啶部分的特性相结合,共同促成了这些化合物的生物活性 .
对作物保护的影响: TFMP 衍生物如氟吡甲禾灵丁酯的引入标志着作物保护的重大进步,导致了超过 20 种含有 TFMP 结构的新农用化学品的开发,这些化合物获得了 ISO 通用名称 .
医药
药物开发: 在制药领域,TFMP 衍生物已被纳入多种获批药物。 它们的独特性质已被利用来增强药物化合物的疗效和稳定性 .
临床试验: 目前,许多含有 TFMP 的化合物正在进行临床试验,这表明未来在药物应用和开发新药方面的潜力 .
兽药
动物保健产品: TFMP 衍生物不仅限于人类药物,在兽药方面也发挥着作用。 两种含有 TFMP 结构的兽药已被批准,证明了这些化合物在动物健康方面的多功能性 .
杀虫剂开发
增强型杀虫剂: 与传统的含苯基杀虫剂相比,杀虫剂中 TFMP 结构的存在已被证明可以提高杀虫性能 . 这种增强归功于氟和吡啶结构赋予的优异性能。
化学合成
中间体应用: TFMP 及其衍生物是合成复杂有机化合物的关键中间体。 它们独特的反应性和稳定性使它们在各种化学合成过程中具有价值 .
功能材料
材料科学的进步: 包括 TFMP 衍生物在内的氟化有机化学品的发展推动了功能材料领域的重大进步。 在有机化合物中引入氟导致了具有改进的物理性质和生物活性的材料 .
作用机制
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines (tfmps), are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, contributing to their diverse applications .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various changes in biological systems .
Biochemical Pathways
Tfmp derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological systems involved .
Pharmacokinetics
The presence of the pyrrolidine ring in similar compounds has been shown to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties can significantly impact the bioavailability of the compound .
Result of Action
Tfmp derivatives are known to exhibit a variety of biological activities, which can result in diverse molecular and cellular effects . For example, many TFMP derivatives are used in the protection of crops from pests, indicating their potential to influence cellular processes in these organisms .
属性
IUPAC Name |
(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)16-6-5-12(9-24-16)18(27)26-8-7-13(11-26)28-17-10-23-14-3-1-2-4-15(14)25-17/h1-6,9-10,13H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGSAJFBLHXDHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2354226.png)
![4-bromo-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2354228.png)
![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)
![3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2354232.png)
